molecular formula C23H24Br2O5S B1587084 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide CAS No. 40070-59-5

4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide

Cat. No. B1587084
CAS RN: 40070-59-5
M. Wt: 572.3 g/mol
InChI Key: JHWIBPVPGLHJHA-RMFGFXDFSA-N
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Description

“4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide” is also known as Bromophenol Blue . It is an industrial chemical primarily used as an analytical reagent in laboratories .

Scientific Research Applications

Synthesis and Structural Analysis

  • Cyclic Double-Ylides and Coordination Chemistry : A study highlighted the synthesis, structure, and coordination chemistry of cyclic double-ylides derived from bis(dimethylphosphino) and bis(diphenylphosphino)methane. These compounds exhibit fluxional behavior and unsymmetrical, conjugated double-ylide structures. Hydrolysis and reaction with metal compounds were explored for their potential in creating novel structures and materials (Schmidbaur, Costa, & Milewski‐Mahrla, 1981).

Material Properties and Applications

  • Polymer Synthesis : Research into the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of certain catalysts led to the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), demonstrating potential applications in materials science for creating novel polymers with specific end-group functionalities (Percec & Wang, 1990).

  • Benzoxazole Synthesis : The effectiveness of a bis-ionic liquid as a catalyst for synthesizing novel benzoxazoles from salicylic acid derivatives and 2-amino-4-chlorophenol was explored. This method offers advantages such as solvent-free conditions, excellent yields, and environmental benefits, indicating potential for efficient synthesis of heterocyclic compounds (Nikpassand, Zare Fekri, & Farokhian, 2015).

Chemical Reactions and Mechanisms

  • Carboxylation Reactions : A study detailed the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, yielding benzoic acid derivatives and α,β-unsaturated carboxylic acids. This method presents a useful approach for preparing functionalized aryl- and alkenyl-carboxylic acids, demonstrating the compound's role in facilitating carbon-carbon bond formation (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Advanced Functional Materials

  • Photochromic and Fluorescence Switching : Research on hexatriene-type photochromic compounds, including derivatives with S,S-dioxide moieties, revealed their ability to exhibit photochromic coloration and fluorescence switching. These properties make them suitable for applications in advanced materials science, particularly in developing materials with tunable optical properties (Taguchi, Nakagawa, Nakashima, & Kawai, 2011).

Safety and Hazards

Bromophenol Blue was identified as a potential concern to the environment based on available information regarding possible persistence, accumulation in organisms, and potential to cause harm to organisms .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide' involves the reaction of 3-bromo-2,5-dimethylphenol with 3-chloro-2-hydroxybenzenesulfonic acid to form 4,4'-(3-hydroxy-2,5-dimethylphenyl)sulfone. This intermediate is then reacted with 2-mercapto-1,3-benzoxathiole-1,1-dioxide to form the final product.", "Starting Materials": [ "3-bromo-2,5-dimethylphenol", "3-chloro-2-hydroxybenzenesulfonic acid", "2-mercapto-1,3-benzoxathiole-1,1-dioxide" ], "Reaction": [ "Step 1: 3-bromo-2,5-dimethylphenol is reacted with 3-chloro-2-hydroxybenzenesulfonic acid in the presence of a base such as potassium carbonate to form 4,4'-(3-hydroxy-2,5-dimethylphenyl)sulfone.", "Step 2: 4,4'-(3-hydroxy-2,5-dimethylphenyl)sulfone is then reacted with 2-mercapto-1,3-benzoxathiole-1,1-dioxide in the presence of a base such as sodium hydride to form the final product, 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide." ] }

CAS RN

40070-59-5

Molecular Formula

C23H24Br2O5S

Molecular Weight

572.3 g/mol

IUPAC Name

2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol

InChI

InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1

InChI Key

JHWIBPVPGLHJHA-RMFGFXDFSA-N

Isomeric SMILES

C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C

SMILES

CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C

Canonical SMILES

CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C

Origin of Product

United States

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